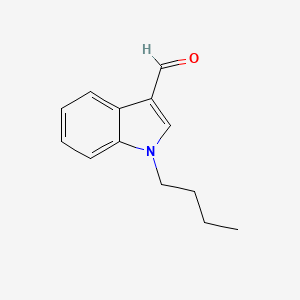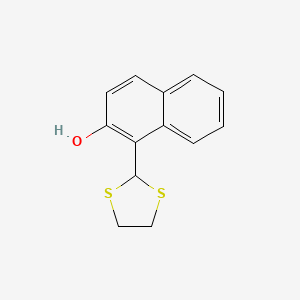
1-(1,3-Dithiolan-2-Yl)-2-Naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Dithiolan-2-Yl)-2-Naphthol is an organic compound featuring a naphthol moiety linked to a 1,3-dithiolan group
作用机制
Target of Action
The primary targets of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol are insect nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the nervous system of insects, transmitting signals between nerve cells. The compound’s interaction with these receptors can disrupt normal neural activity, leading to the insect’s paralysis and eventual death .
Mode of Action
This compound interacts with its targets by binding to the insect nicotinic acetylcholine receptors (nAChR) . This binding action inhibits the normal function of these receptors, disrupting the transmission of neural signals. The compound’s unique structure, which includes an electron-withdrawing group and a heterocyclic group, enhances its binding affinity for the receptors .
Biochemical Pathways
The compound affects the biochemical pathway involving the transmission of neural signals in insects. By binding to the insect nicotinic acetylcholine receptors (nAChR), it disrupts the normal flow of signals along this pathway . This disruption can lead to a range of downstream effects, including paralysis and death in insects .
Result of Action
The primary result of the action of this compound is the disruption of normal neural activity in insects. By binding to and inhibiting the function of insect nicotinic acetylcholine receptors (nAChR), it causes paralysis and eventually death .
生化分析
Biochemical Properties
1-(1,3-Dithiolan-2-Yl)-2-Naphthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . These interactions often involve the formation of thioacetal derivatives, which are crucial in protecting carbonyl groups during synthetic processes . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the target biomolecules.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to form stable complexes with target enzymes, thereby modulating their activity . This can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithiolan-2-Yl)-2-Naphthol can be synthesized through the reaction of 2-naphthol with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiolan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions: 1-(1,3-Dithiolan-2-Yl)-2-Naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the dithiolan ring to a thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthol derivatives.
科学研究应用
1-(1,3-Dithiolan-2-Yl)-2-Naphthol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
相似化合物的比较
1,3-Dithianes: Similar to 1,3-dithiolanes but with a six-membered ring.
1,2-Dithiolanes: Differ in the position of sulfur atoms within the ring.
Naphthol Derivatives: Compounds with different substituents on the naphthol ring.
Uniqueness: 1-(1,3-Dithiolan-2-Yl)-2-Naphthol is unique due to the combination of the naphthol and dithiolan moieties, providing distinct chemical and physical properties
属性
IUPAC Name |
1-(1,3-dithiolan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS2/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-15-7-8-16-13/h1-6,13-14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDWXFFNTZTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384041 |
Source


|
| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261704-36-3 |
Source


|
| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
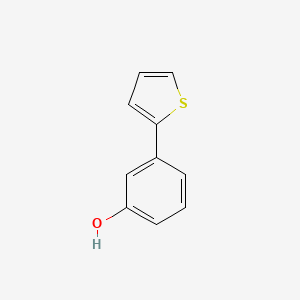
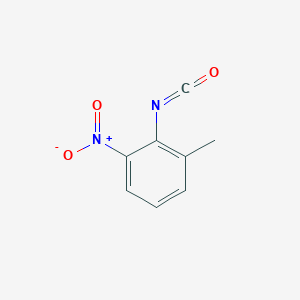

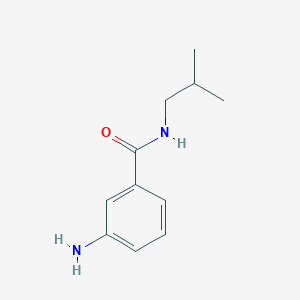

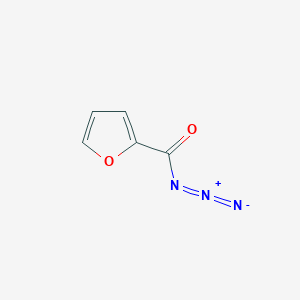

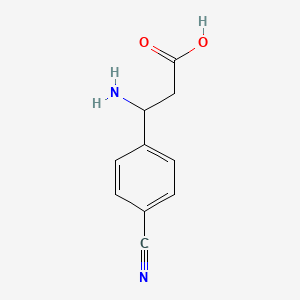
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)
